6-Chloro-5-(trifluoromethyl)picolinic acid
Overview
Description
6-Chloro-5-(trifluoromethyl)picolinic acid is a chemical compound with the molecular formula C7H3ClF3NO2 and a molecular weight of 225.55 g/mol It is a derivative of picolinic acid, characterized by the presence of a chlorine atom at the 6th position and a trifluoromethyl group at the 5th position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-5-(trifluoromethyl)picolinic acid typically involves the chlorination and trifluoromethylation of picolinic acid derivatives. One common method includes the reaction of 6-chloropicolinic acid with trifluoromethylating agents under controlled conditions . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and trifluoromethylation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-5-(trifluoromethyl)picolinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides under specific conditions.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: The chlorine and trifluoromethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
6-Chloro-5-(trifluoromethyl)picolinic acid has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-5-(trifluoromethyl)picolinic acid involves its interaction with specific molecular targets. For instance, it can bind to zinc finger proteins, altering their structure and disrupting zinc binding, which inhibits their function . This mechanism is of particular interest in the development of therapeutic agents targeting zinc finger proteins.
Comparison with Similar Compounds
5-(Trifluoromethyl)pyridine-2-carboxylic acid: Similar in structure but lacks the chlorine atom at the 6th position.
3-Chloro-5-(trifluoromethyl)picolinic acid: Similar but with the chlorine atom at the 3rd position instead of the 6th.
Uniqueness: 6-Chloro-5-(trifluoromethyl)picolinic acid is unique due to the specific positioning of the chlorine and trifluoromethyl groups, which confer distinct chemical properties and reactivity compared to its analogs .
Properties
IUPAC Name |
6-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3NO2/c8-5-3(7(9,10)11)1-2-4(12-5)6(13)14/h1-2H,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPQPJHRYVXXZTI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1C(F)(F)F)Cl)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70743795 | |
Record name | 6-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70743795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.55 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
855915-21-8 | |
Record name | 6-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70743795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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